molecular formula C28H29BrF3N3O2 B14034090 3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Cat. No.: B14034090
M. Wt: 576.4 g/mol
InChI Key: BSFPMSVODVLULB-UHFFFAOYSA-N
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Description

3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a bromine atom, a trifluoromethyl group, and a bipiperidinylmethyl moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the quinoline ring system .

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes . Additionally, the presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, trifluoromethyl group, and bipiperidinylmethyl moiety enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C28H29BrF3N3O2

Molecular Weight

576.4 g/mol

IUPAC Name

7-bromo-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C28H29BrF3N3O2/c29-20-7-8-22-24(16-20)33-26(18-5-4-6-19(15-18)28(30,31)32)23(25(22)27(36)37)17-34-13-9-21(10-14-34)35-11-2-1-3-12-35/h4-8,15-16,21H,1-3,9-14,17H2,(H,36,37)

InChI Key

BSFPMSVODVLULB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

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